1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one
Overview
Description
The compound 1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one is a chemical of interest due to its structural similarity to various biologically active compounds. It shares a common phenylpropanoid backbone with several other compounds that have been synthesized and studied for their potential cardioselective beta-adrenergic blocking properties , as
Scientific Research Applications
Pyrolytic Behavior Analysis
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one (HDPP) has been studied for its vapor-phase pyrolytic behavior, particularly in the context of syringol-type monolignol compounds derived from the primary pyrolysis of lignin. The research investigated various reaction pathways and kinetics to understand the pyrolytic behavior, revealing that syringol-type monolignols undergo side-chain cleavage to form syringol, which is further converted into products like pyrogallol and guaiacol. HDPP specifically undergoes O-CH3 bond cleavage forming but-1-en-3-yne. This study provides insight into the elementary reaction steps and kinetics involved in the thermal decomposition processes of lignin-derived compounds, including HDPP (Furutani et al., 2018).
Photophysical Properties
HDPP was investigated for its photophysical properties, specifically in the form of (2 E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one (DMHP). The study focused on its solvatochromic properties, absorption and emission spectra, and intramolecular charge transfer (ICT) in different solvents. The research aimed to understand the electronic and photophysical behavior of DMHP, providing valuable information on its potential applications in various fields based on its photophysical characteristics (Asiri et al., 2017).
Antioxidant Activity
The antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones, including derivatives of HDPP, was studied. The compounds were synthesized, characterized, and tested in vitro for their antioxidant activities. This research highlighted the potential of these compounds, including HDPP derivatives, as antioxidants, which could have implications in areas such as food preservation, pharmaceuticals, and cosmetics (Sulpizio et al., 2016).
Genetic Transformation in Agriculture
HDPP was studied for its effects on Agrobacterium virulence gene induction and gene transfer rates in plants. The presence of certain functional groups in HDPP influenced the vir gene induction, highlighting its role in facilitating genetic transformation in agriculture, thereby contributing to crop improvement and biotechnological applications (Joubert et al., 2002).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280), rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338), and seeking medical advice/attention if you feel unwell (P310) .
properties
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(12)4-8-5-9(14-2)11(13)10(6-8)15-3/h5-6,13H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWTZKQUFCDLNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=C(C(=C1)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5075076 | |
Record name | 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3,5-dimethoxyphenyl)propan-2-one | |
CAS RN |
19037-58-2 | |
Record name | 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019037582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanone, 1-(4-hydroxy-3,5-dimethoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5075076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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